Fluvastatin sodium hydrate

Description

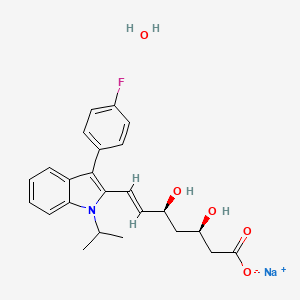

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H27FNNaO5 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate;hydrate |

InChI |

InChI=1S/C24H26FNO4.Na.H2O/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1/b12-11+;;/t18-,19-;;/m1../s1 |

InChI Key |

KKEMYLLTGGQWCE-PMRANXHDSA-M |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |

Origin of Product |

United States |

Advanced Mechanistic Elucidation of Fluvastatin Sodium Hydrate

HMG-CoA Reductase Inhibition Beyond Basic Principles

Fluvastatin (B1673502) competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. drugbank.comnih.gov This inhibition prevents the conversion of HMG-CoA to mevalonate (B85504), a crucial precursor for cholesterol and various non-sterol isoprenoids. acs.orgnih.gov

Molecular Interactions and Binding Dynamics with HMG-CoA Reductase

As a Type 2 statin, fluvastatin's carboxylic acid moiety mimics the HMG-CoA substrate, allowing it to bind to the active site of the HMG-CoA reductase enzyme. nih.gov The binding of fluvastatin to the catalytic portion of human HMG-CoA reductase obstructs the access of the natural substrate, HMG-CoA, to the active site. rcsb.org

Key interactions include hydrogen bonds and dipolar interactions with amino acid residues such as Arginine 590, Aspartic acid 690, Lysine 691, and Serine 684. wiley.com Molecular docking studies have revealed that fluvastatin can form a salt bridge with Arg590, an interaction not observed with some other statins. Additionally, a notable stacked cation–π interaction occurs between the guanidinium (B1211019) group of Arginine 590 and the 4-fluorophenyl group of fluvastatin. wiley.com

The thermodynamic profile of fluvastatin's binding is distinct. At 25°C, the dominant force driving its binding to HMG-CoA reductase is a favorable entropy change, with the binding enthalpy being close to zero. acs.orgacs.orgnih.gov This contrasts with other statins where the binding enthalpy plays a more significant role. acs.orgnih.gov This entropic dominance suggests that hydrophobic interactions and the displacement of water molecules are key to its binding affinity. acs.org

Impact on Mevalonate Pathway Downstream Products and Isoprenylation Processes

The inhibition of HMG-CoA reductase by fluvastatin has significant consequences for the entire mevalonate pathway, leading to a reduction in all downstream products. nih.gov This includes not only cholesterol but also essential non-sterol isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govoup.com

These isoprenoids are vital for protein prenylation, a post-translational modification essential for the function and membrane localization of many signaling proteins, including small GTP-binding proteins like Ras and Rho. oup.comfrontiersin.org By depleting the cellular pools of FPP and GGPP, fluvastatin inhibits the farnesylation and geranylgeranylation of these proteins. nih.govnih.gov This disruption of protein isoprenylation is a key mechanism underlying many of fluvastatin's pleiotropic effects. nih.govaai.org For instance, the addition of mevalonate or GGPP can reverse the effects of fluvastatin on GTPase isoprenylation. aacrjournals.orgresearchgate.net Studies have shown that fluvastatin can inhibit the HGF-dependent migration of endothelial cells through the inhibition of isoprenylation, specifically affecting GGPP. nih.gov

Fluvastatin Sodium Hydrate (B1144303) Interactions with Cytochrome P450 Isoenzymes

The metabolism of fluvastatin is primarily handled by the cytochrome P450 (CYP) system of enzymes located in the liver. nih.gov

In Vitro Inhibition Profiles of Major Human Drug-Metabolizing CYP Isoenzymes (e.g., CYP2C9, CYP2D6, CYP3A4)

Fluvastatin is predominantly metabolized by CYP2C9 (approximately 75%), with minor contributions from CYP3A4 (around 20%) and CYP2C8. drugbank.comnih.govdrugsporphyria.net In vitro studies have demonstrated that fluvastatin is a potent and selective competitive inhibitor of CYP2C9. nih.gov The (+)-isomer of fluvastatin, which is the more pharmacologically active enantiomer, exhibits a 4-5 times higher affinity for CYP2C9 than the (-)-isomer. nih.gov In contrast, fluvastatin shows only moderate to low affinity for inhibiting CYP2D6 and CYP3A4. nih.gov

Here is an interactive data table summarizing the in vitro inhibition of major CYP isoenzymes by fluvastatin:

| CYP Isoenzyme | Fluvastatin Affinity/Inhibition | Ki (Inhibition Constant) | Reference |

|---|---|---|---|

| CYP2C9 | High, Competitive, Stereoselective | < 1 µmol/L (racemic); 0.06 µmol/L ((+)-isomer); 0.28 µmol/L ((-)-isomer) | nih.gov |

| CYP2D6 | Moderate | > 50 µmol/L | nih.gov |

| CYP3A4 | Moderate | > 50 µmol/L | nih.gov |

Investigation of Differential Interaction Liability Compared to Other Statins

The metabolic profile of fluvastatin distinguishes it from many other statins. For instance, atorvastatin, lovastatin (B1675250), and simvastatin (B1681759) are primarily metabolized by CYP3A4. nih.govnih.gov This difference in metabolic pathways leads to a lower potential for certain drug-drug interactions with fluvastatin compared to CYP3A4-metabolized statins. medsafe.govt.nz While potent inhibitors of CYP2C9 can increase fluvastatin concentrations, the magnitude of this interaction is generally less than the interactions observed with strong CYP3A4 inhibitors and statins metabolized by that pathway. nih.gov Pravastatin is another statin with a different metabolic profile, being largely excreted unchanged and not significantly metabolized by the CYP450 system. nih.govnih.gov Rosuvastatin (B1679574) also undergoes minimal metabolism by CYP enzymes. nih.gov This makes fluvastatin, pravastatin, and rosuvastatin less susceptible to clinically significant CYP3A4-mediated interactions. medsafe.govt.nz

Cellular and Molecular Mechanisms of Fluvastatin Sodium Hydrate Beyond Lipid Lowering

The effects of fluvastatin extend beyond its impact on cholesterol levels, a phenomenon known as pleiotropy. nih.gov These effects are largely attributed to the inhibition of the synthesis of isoprenoid intermediates. oup.com

Fluvastatin has been shown to exert various beneficial effects on the vascular endothelium. It can enhance the synthesis and bioavailability of nitric oxide (NO), a potent vasodilator with anti-inflammatory properties, by upregulating and activating endothelial nitric oxide synthase (eNOS). ekb.eg It also reduces the production of endothelin-1, a vasoconstrictor. oup.com

Furthermore, fluvastatin exhibits anti-inflammatory and antioxidant properties. nih.gov It can attenuate oxidized LDL-induced endothelial cell ferroptosis by regulating glutathione (B108866) peroxidase 4 (GPX4) and the cystine-glutamate antiporter. spandidos-publications.com Fluvastatin has also been found to inhibit the proliferation of vascular smooth muscle cells, a key process in the development of atherosclerosis. ahajournals.org In some cancer cell lines, fluvastatin has been shown to induce apoptosis and inhibit cell growth, effects that can be reversed by the addition of mevalonate or GGPP, highlighting the role of the mevalonate pathway in these processes. oncotarget.comoncotarget.com Fluvastatin can also accelerate the ubiquitin/proteasome-dependent degradation of HIF-1α, a transcription factor involved in cellular responses to hypoxia. frontiersin.org

Modulation of Oxidative Stress and Associated Cellular Pathways

This compound has demonstrated significant effects on oxidative stress and related cellular processes, particularly ferroptosis. Ferroptosis is a form of iron-dependent cell death characterized by the accumulation of lipid hydroperoxides. amegroups.cn Fluvastatin has been shown to inhibit ferroptosis induced by oxidized low-density lipoprotein (LDL) in human umbilical vein endothelial cells (HUVECs). bertin-bioreagent.comcaymanchem.com This protective effect is associated with its ability to reverse the decrease in glutathione peroxidase 4 (GPX4) and system Xc- cystine-glutamate antiporter levels caused by oxidized LDL. bertin-bioreagent.comcaymanchem.com The system Xc-/glutathione (GSH)/GPX4 axis is a crucial pathway for preventing ferroptosis mediated by lipid peroxidation. nih.gov GPX4, with GSH as a cofactor, converts lipid hydroperoxides to non-toxic lipid alcohols, thus protecting cells from lipid peroxide damage. amegroups.cnfrontiersin.org

In vivo studies have further substantiated fluvastatin's antioxidant properties. In rabbits fed a high-cholesterol diet, fluvastatin treatment led to a decrease in the formation of thiobarbituric acid-reactive substances (TBARS), which are markers of lipid peroxidation. bertin-bioreagent.comcaymanchem.comcaymanchem.com Additionally, fluvastatin has been reported to scavenge hydroxyl radicals. medkoo.comlktlabs.com

| Mechanistic Target | Effect of Fluvastatin | Cellular Context | Supporting Evidence |

| Oxidized LDL-induced Ferroptosis | Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | bertin-bioreagent.comcaymanchem.com |

| Glutathione Peroxidase 4 (GPX4) | Reverses oxidized LDL-induced decrease | Human Umbilical Vein Endothelial Cells (HUVECs) | bertin-bioreagent.comcaymanchem.com |

| System Xc- Cystine-Glutamate Antiporter | Reverses oxidized LDL-induced decrease | Human Umbilical Vein Endothelial Cells (HUVECs) | bertin-bioreagent.comcaymanchem.com |

| Thiobarbituric Acid-Reactive Substances (TBARS) | Decreased formation | Rabbits on a high-cholesterol diet | bertin-bioreagent.comcaymanchem.comcaymanchem.com |

| Hydroxyl Radicals | Scavenging activity | In vitro studies | medkoo.comlktlabs.com |

Anti-inflammatory Properties and Cellular Signaling

Fluvastatin exhibits notable anti-inflammatory effects, in part through its modulation of key cellular signaling pathways. nih.gov One of the most significant pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) cascade. nih.gov Research has shown that fluvastatin can suppress the expression of p38 MAPK, a critical component of the MAPK signaling pathway involved in inflammatory responses. nih.govtandfonline.com

In studies on adjuvant-induced arthritis in rats, fluvastatin has been shown to possess potent anti-inflammatory effects. researchgate.net It alleviates inflammation and oxidative stress, a process linked to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net Furthermore, fluvastatin treatment has been associated with the suppression of pro-inflammatory cytokine secretion, including interferon-gamma (IFN-γ) and TNF-α, by CD4+ and CD8+ T cells in irradiated mice. nih.gov

| Cellular Pathway/Molecule | Effect of Fluvastatin | Model System | Supporting Evidence |

| p38 Mitogen-Activated Protein Kinase (MAPK) | Suppression of expression | Rats with Freund's adjuvant-induced arthritis | nih.govtandfonline.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation | Adjuvant-induced arthritic rats | researchgate.net |

| Interleukin-6 (IL-6) | Downregulation | Adjuvant-induced arthritic rats | researchgate.net |

| Interferon-gamma (IFN-γ) and TNF-α | Suppressed secretion by T cells | Irradiated mice | nih.gov |

Immunomodulatory Effects on Immune Cell Function

This compound exerts immunomodulatory effects by influencing the function of various immune cells. nih.gov One key mechanism is the suppression of Major Histocompatibility Complex II (MHC II) on interferon-gamma-stimulated, antigen-presenting cells like human vascular endothelial cells. nih.govcancer.gov This action can modulate immune responses. nih.gov

Research indicates that fluvastatin can promote the production of Foxp3+ regulatory T cells (Tregs), which are crucial for immune tolerance. nih.gov In both in vitro and in vivo models of allogeneic hematopoietic stem cell transplantation (allo-HSCT), fluvastatin treatment led to an increase in Treg levels. nih.gov Additionally, fluvastatin has been shown to restrain the numbers and activation of antigen-presenting cells (APCs), including dendritic cells and macrophages. nih.gov

Furthermore, studies have explored the impact of fluvastatin in the context of β-glucan-induced immune training. β-glucans are polysaccharides that can induce a form of innate immune memory. frontiersin.org In experiments involving β-glucan-induced trained immunity in monocytes, this compound was used to investigate the role of the mevalonate pathway, highlighting its utility in dissecting immunometabolic circuits. ru.nl

| Immune Cell/Process | Effect of Fluvastatin | Model System | Supporting Evidence |

| Major Histocompatibility Complex II (MHC II) | Suppression on antigen-presenting cells | Interferon-gamma-stimulated human vascular endothelial cells | nih.govcancer.gov |

| Regulatory T cells (Tregs) | Promotes production | In vitro and in vivo allo-HSCT models | nih.gov |

| Antigen-Presenting Cells (APCs) | Restrains numbers and activation | In vitro and in vivo models | nih.gov |

| β-glucan-induced Immune Training | Used to probe the mevalonate pathway's role | Monocytes | ru.nl |

Impact on Endothelial Cell Biology and Vascular Function

Fluvastatin directly influences endothelial cell biology and vascular function through various mechanisms. In human umbilical vein endothelial cells (HUVECs), fluvastatin has been observed to upregulate the activity of endothelial nitric oxide synthase (eNOS). nih.gov This is achieved by enhancing its phosphorylation at Ser-1177 and Ser-633 and increasing its expression. nih.gov The compound also increases intracellular levels of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for eNOS, by upregulating the expression of GTP cyclohydrolase I, the rate-limiting enzyme in BH4 synthesis. nih.gov

Another significant effect of fluvastatin on vascular function is the reduction of vascular angiotensin-converting enzyme (ACE) activity. nih.gov In hyperlipidemic rabbits, fluvastatin treatment significantly lowered tissue ACE activity in the aorta. bertin-bioreagent.comcaymanchem.comcaymanchem.comnih.gov This effect is thought to be linked to the reduction of lipid peroxidation. nih.gov

| Target/Process | Effect of Fluvastatin | Cellular/Animal Model | Supporting Evidence |

| Endothelial Nitric Oxide Synthase (eNOS) Activity | Upregulation | Human Umbilical Vein Endothelial Cells (HUVECs) | nih.gov |

| eNOS Phosphorylation | Enhanced at Ser-1177 and Ser-633 | Human Umbilical Vein Endothelial Cells (HUVECs) | nih.gov |

| Tetrahydrobiopterin (BH4) Synthesis | Increased | Human Umbilical Vein Endothelial Cells (HUVECs) | nih.gov |

| Vascular Angiotensin-Converting Enzyme (ACE) Activity | Decreased | Hyperlipidemic rabbits | bertin-bioreagent.comcaymanchem.comcaymanchem.comnih.gov |

Investigations into Effects on Rab1 GTPase and Endoplasmic Reticulum-to-Golgi Trafficking

Research has shown that fluvastatin can impact intracellular trafficking by affecting Rab GTPases. Specifically, fluvastatin has been found to inhibit Rab1 GTPase, which is essential for endoplasmic reticulum (ER)-to-Golgi trafficking. nih.gov In cultured single myofibers from rats, fluvastatin inhibited the translocation of Rab1A from the cytosol to the membrane, a process that was preventable by geranylgeranylpyrophosphate (GGPP) supplementation. nih.gov This inhibition of ER-to-Golgi vesicle trafficking is considered a factor in statin-induced effects on certain cell types. nih.gov The disruption of the early secretory pathway and Rab GTPase function can lead to the fragmentation of the Golgi apparatus. oncotarget.com

Research on Antiviral Activities

Fluvastatin has been investigated for its potential antiviral properties, particularly against the Hepatitis C Virus (HCV). medkoo.comlktlabs.com In vitro experiments have demonstrated strong antiviral effects of fluvastatin against HCV. nih.gov Clinical studies have also explored this, showing that fluvastatin monotherapy can have modest, variable, and often short-lived suppressive effects on HCV replication in humans. nih.gov These findings have provided a "proof-of-concept" for further trials combining fluvastatin with standard therapies for HCV. nih.gov

Potential for Antiangiogenic, Apoptotic, and Antimetastatic Effects through Isoprenylation Inhibition

The inhibition of HMG-CoA reductase by fluvastatin leads to a reduction in the synthesis of mevalonate and downstream isoprenoid intermediates like geranylpyrophosphate (GPP) and farnesylpyrophosphate (B10766280) (FPP). nih.govcancer.gov These isoprenoids are crucial for the post-translational modification (isoprenylation) of intracellular G-proteins such as Ras and Rho. nih.govcancer.gov By inhibiting the isoprenylation of these proteins, which are key regulators of cell signaling, fluvastatin has been shown to have potential antiangiogenic, apoptotic, and antimetastatic effects in susceptible tumor cell populations. nih.govcancer.gov Fluvastatin has been reported to induce apoptosis in primary and transformed mast cells by antagonizing protein isoprenylation, which in turn inhibits survival signals. nih.gov

Effects on Insulin (B600854) Degrading Enzyme (IDE) Secretion from Astrocytes

This compound has been identified as a modulator of Insulin Degrading Enzyme (IDE) secretion from astrocytes, the primary source of IDE in the context of Alzheimer's Disease pathology. nih.gov Research indicates that fluvastatin, along with other statins, enhances the secretion of functional IDE from these glial cells through a sophisticated and unconventional cellular pathway. nih.govnih.gov This process is significant as IDE is a key protease responsible for the degradation of extracellular amyloid-beta peptide (Aβ), a protein central to the pathogenesis of Alzheimer's disease. nih.govmdpi.comnih.gov

Detailed investigations have revealed that fluvastatin induces a concentration-dependent increase in the levels of IDE secreted from primary astrocytes. nih.gov This effect is not a result of increased gene expression, but rather through the modulation of a specific secretory mechanism. researchgate.net The secreted IDE is enzymatically active, capable of performing its proteolytic function on substrates like insulin. nih.gov

The mechanistic pathway underlying this fluvastatin-induced IDE secretion is an autophagy-based unconventional secretory route. nih.govnih.gov Unlike typical protein secretion that relies on a signal sequence, IDE lacks such a sequence and its release is therefore mediated by alternative pathways. nih.govimrpress.com Studies have demonstrated that statins, including fluvastatin, activate autophagy in astrocytes. nih.gov This process involves the formation of autophagosomes which then fuse with the plasma membrane to release their contents, including IDE, into the extracellular space. nih.govresearchgate.net

This activation of autophagy by statins is linked to the LKB1-AMPK-mTOR signaling pathway. nih.govimrpress.com By inducing this signaling cascade, fluvastatin facilitates the complex process of autophagy, which in turn mediates the secretion of IDE. nih.govimrpress.com The integrity of this autophagy pathway is crucial; inhibition of autophagic flux has been shown to block the statin-mediated secretion of IDE from astrocytes. nih.gov This highlights the dependence of IDE release on a fully functional autophagy process.

The following table summarizes the research findings on the effect of fluvastatin on IDE secretion from primary astrocytes.

| Treatment | Concentration | Outcome | Reference |

| Fluvastatin | Concentration-dependent | Increased secretion of Insulin Degrading Enzyme (IDE) | nih.gov |

| Fluvastatin | Not specified | Induces IDE secretion via an autophagy-based unconventional secretory pathway | nih.govscientificlabs.ie |

Solid State Chemistry and Polymorphism of Fluvastatin Sodium Hydrate

Crystallographic Analysis and Polymorphic Forms

The crystalline structure of fluvastatin (B1673502) sodium is not singular; it can manifest in different polymorphic and hydrated forms, each with a unique arrangement of molecules in the crystal lattice. google.com These variations arise from differences in crystallization conditions, such as the solvent system and temperature. conicet.gov.arscispace.com

Characterization of Hydrate (B1144303) Forms (e.g., Form I, Form II, Monohydrate)

At least two distinct hydrate forms of fluvastatin sodium, designated as Form I and Form II, have been identified and characterized. tandfonline.combiocrick.com

Form I Hydrate: This form is identified as a monohydrate. tandfonline.comconicet.gov.ar Studies have shown that the commercial raw material of fluvastatin sodium often corresponds to Form I, which has a water content of approximately 4%. conicet.gov.artandfonline.com

Form II Hydrate: The United States Pharmacopeia (USP) reference standard for fluvastatin sodium has been identified as Form II. conicet.gov.artandfonline.com This form is also a hydrate, but it can have a variable water content, with some analyses showing it to be around 9%. conicet.gov.ar The crystal structure of Form II exhibits a higher level of disorder in the lattice compared to Form I. conicet.gov.ar

The existence of other hydrated forms, with water content ranging from 3% to 32%, has also been noted in patent literature, highlighting the compound's hygroscopic nature. conicet.gov.ar For instance, a specific crystalline form, designated as Form XIV, has been described as a hydrated form that can exist as a monohydrate or sesquihydrate. google.com

Table 1: Comparison of Fluvastatin Sodium Hydrate Forms

| Form | Identification | Water Content (%) | Key Characteristics | Source |

| Form I | Monohydrate | ~4 | Identified in commercial raw material and fluvastatin crystallized from acetonitrile (B52724). | conicet.gov.artandfonline.com |

| Form II | Hydrate | ~9 (variable) | Corresponds to the USP reference standard; shows a higher level of disorder in the crystal lattice compared to Form I. | conicet.gov.artandfonline.com |

| Form XIV | Hydrate | ~7.1 (can be monohydrate or sesquihydrate) | Characterized by specific PXRD peaks. | google.com |

Exploration of Solvates and Their Structural Properties

In addition to hydrates, fluvastatin sodium can form solvates, which are crystalline solids containing molecules of the solvent of crystallization within the crystal lattice. google.com

One notable example is an ethanol (B145695) solvate (Fluvastatin-EOH). tandfonline.com Analysis of this solvate revealed a mixture of phases, including Form I and another phase with significant disorder in its crystal lattice. conicet.gov.ar The presence of the solvent incorporated into the structure was confirmed through various spectroscopic techniques. conicet.gov.ar The low crystallinity and high level of disorder are evident in its characterization data. conicet.gov.ar

Advanced Solid-State Characterization Methodologies

A comprehensive understanding of the solid-state forms of this compound is achieved through the application of several advanced analytical techniques. nih.govresearchgate.net These methods provide crucial information about the crystalline structure, thermal behavior, and molecular arrangement of the compound.

X-ray Powder Diffractometry (XRPD) for Crystalline Structure Identification

X-ray Powder Diffractometry (XRPD) is a fundamental technique for identifying and differentiating crystalline forms of fluvastatin sodium. conicet.gov.ar Each polymorphic and solvated form produces a unique diffraction pattern, acting as a fingerprint for that specific solid form. google.comgoogle.com

For example, the XRPD patterns of Form I and Form II are distinctly different. conicet.gov.ar Form I, as seen in the commercial raw material and samples crystallized from acetonitrile, shows a well-defined pattern of reflections. conicet.gov.ar In contrast, the pattern for Form II (USP reference standard) indicates a crystalline structure with a higher degree of lattice disorder. conicet.gov.ar An ethanol solvate of fluvastatin displays a pattern with broad and overlapping reflections, indicative of low crystallinity and a mixture of phases. conicet.gov.ar

Specific 2θ peak positions are used to characterize different forms. For instance, Form B is distinguished by peaks at 12.2, 16.4, and 22.6 ±0.2 degrees two-theta, while Form XIV is characterized by peaks at 3.8, 11.1, 12.9, 17.8, and 21.7 ±0.2 degrees two-theta. google.com It is important to note that small changes in water content can cause shifts in the characteristic peak positions in the XRPD patterns. conicet.gov.ar

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetry) for Phase Transitions and Water Content

Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA), are essential for studying the phase transitions and water content of fluvastatin sodium hydrates. conicet.gov.armdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For fluvastatin sodium hydrates, DSC curves typically show endothermic events corresponding to dehydration and melting. conicet.gov.ar For example, one study reported that samples of Form I (Fluvastatin-RM and Fluvastatin-ACN) showed similar thermal profiles with an endotherm around 145°C. conicet.gov.ar The USP reference standard (Form II) exhibited an endotherm around 107.21°C, attributed to water loss, followed by another at 149.34°C. conicet.gov.ar Another study on a fluvastatin sample observed a thermal event at 78.5°C corresponding to the release of a water molecule of hydration, and a melting temperature of 215.3°C. mdpi.com

Thermogravimetry (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying the water content in hydrated forms of fluvastatin sodium. conicet.gov.ar The mass loss observed in TGA corresponds to the evaporation of water (and any other solvents in the case of solvates). google.com For Form I, a water content of approximately 4% was determined, which corresponds to a monohydrate. conicet.gov.ar

Table 2: Thermal Analysis Data for Fluvastatin Sodium Forms

| Sample | Technique | Observed Events | Interpretation | Source |

| Fluvastatin Form I (Fluvastatin-RM) | DSC | Endotherm at ~145°C | Phase transition/melting | conicet.gov.ar |

| Fluvastatin Form II (Fluvastatin-USP) | DSC | Endotherms at ~107.21°C and 149.34°C | Dehydration and subsequent phase transition | conicet.gov.ar |

| Fluvastatin Sample | DSC | Endotherm at 78.5°C, Melting at 215.3°C | Release of hydration water, melting | mdpi.com |

| Fluvastatin Form I (Fluvastatin-RM) | TGA | Mass loss corresponding to ~4% water | Monohydrate | conicet.gov.ar |

| Fluvastatin Form XIV | DSC | Endotherms below 90°C and at ~110°C | Dehydration events | google.com |

| Fluvastatin Form XIV | TGA | Water content of ~7.1 wt. % | Hydrated form | google.com |

Spectroscopic Investigations (Liquid and Solid-State Nuclear Magnetic Resonance Spectroscopy, Diffuse Reflectance Infrared Fourier Transform Spectroscopy)

Spectroscopic techniques provide detailed information about the molecular structure and environment within the crystal lattice of fluvastatin sodium. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both liquid-state and solid-state NMR have been employed to characterize fluvastatin sodium. conicet.gov.ar Liquid-state NMR in a solvent like DMSO can confirm the molecular structure by analyzing chemical shifts. conicet.gov.ar Solid-state NMR provides insights into the crystalline structure, including the number of molecules in the asymmetric unit and the presence of incorporated solvent molecules. conicet.gov.ar

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): DRIFTS, a type of Fourier Transform Infrared (FT-IR) spectroscopy, is used to obtain the infrared spectrum of solid samples. conicet.gov.argoogle.com It is valuable for distinguishing between different polymorphic forms. For instance, the FT-IR spectra of two forms, designated Form A and Form B, show characteristic differences. google.com Form B is characterized by unique peaks at 3343, 2995, 1587, 1536, 1386, 1337, 1042, and 1013 cm⁻¹ that are not present in the spectrum of Form A. google.com The IR spectrum of intact fluvastatin shows characteristic absorption for OH stretching at 3420.3 cm⁻¹ and C=O stretching at 1653.7 cm⁻¹. sphinxsai.com

Microscopic Analysis (Scanning Electron Microscopy) for Morphology

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the morphology of this compound particles. conicet.gov.armdpi.com Studies utilizing SEM have revealed distinct morphological differences between various crystalline forms of the compound.

For instance, Fluvastatin sodium crystallized from acetonitrile (Fluvastatin-ACN) presents as particles with acicular habits and a well-defined geometry, which is indicative of good crystallinity. conicet.gov.ar In contrast, the commercial raw material form of Fluvastatin sodium (Fluvastatin-RM) exhibits a different morphology with a less defined particle geometry. conicet.gov.ar Qualitatively, the particle size of Fluvastatin-RM is observed to be smaller than that of Fluvastatin-ACN. conicet.gov.ar

Furthermore, SEM has been employed to evaluate the morphology of modified solid forms, such as spherical agglomerates. japsonline.comjapsonline.com These studies show that techniques like crystallo-co-agglomeration can produce matrix beads with a uniform dispersion of the drug. japsonline.comjapsonline.com The spherical shape of these agglomerates, as revealed in SEM photomicrographs, contributes to enhanced flow, packing, and mechanical properties. japsonline.comjapsonline.com

Table 1: Morphological Characteristics of this compound Forms via SEM

| Sample | Observed Morphology | Implied Properties |

| Fluvastatin-ACN | Acicular habits, well-defined geometry. conicet.gov.ar | Good crystallinity. conicet.gov.ar |

| Fluvastatin-RM | Less well-defined geometry, smaller particle size compared to Fluvastatin-ACN. conicet.gov.ar | Different crystalline aspect from Fluvastatin-ACN. conicet.gov.ar |

| Spherical Agglomerates | Spherical shape, uniform drug dispersion. japsonline.comjapsonline.com | Enhanced flow, packing, and mechanical properties. japsonline.comjapsonline.com |

Influence of Crystalline Form and Hydration on Intrinsic Dissolution Rate and Stability

The crystalline form and hydration state of this compound significantly impact its intrinsic dissolution rate (IDR) and stability. Research has identified different hydrated forms, such as "form I" and "form II" hydrates. nih.govtandfonline.com The commercial raw material and Fluvastatin-ACN have been identified as "form I" hydrate, which is a monohydrate with a water content of approximately 4%. nih.govtandfonline.com The USP reference standard is identified as "form II" hydrate. nih.govtandfonline.com

The IDR is a key parameter for understanding the relationship between the dissolution rate and the crystalline form. conicet.gov.ar Studies have shown that different crystalline forms of Fluvastatin sodium exhibit different dissolution profiles. mdpi.com For example, one study found that the raw material form of Fluvastatin presented the best dissolution profile, suggesting that both polymorphism and morphology can influence the IDR. mdpi.com In drug-drug systems with Pioglitazone Hydrochloride, pure Fluvastatin sodium showed the highest intrinsic dissolution rate (Kint) of 13.6270 ± 0.8127 mg/cm²·min. researchgate.net

The hygroscopic nature of Fluvastatin sodium means that its stability is closely linked to its hydration state. conicet.gov.ar Different crystalline hydrates of Fluvastatin sodium have been prepared with water content ranging from 3% to 32%. conicet.gov.ar Some novel crystalline hydrates, designated as Form C, D, E, and F, have been found to be less susceptible to air humidity and show high stability, making them easier to handle. google.com The stability of these forms is often evaluated under various relative humidity conditions. google.com For instance, pharmaceutical formulations of Fluvastatin sodium have been found to be stable even with a water content greater than 3.5% by weight under accelerated storage conditions. epo.org

Table 2: Properties of Different this compound Forms

| Crystalline Form | Water Content (%) | Intrinsic Dissolution Rate (Kint) | Stability Characteristics |

| Form I Hydrate (Monohydrate) | ~4. nih.gov | Varies based on morphology. mdpi.com | Stable under controlled conditions. |

| Form II Hydrate | Not specified in provided search results. | Different from Form I. nih.gov | Stable under controlled conditions. |

| Form C | 3-6. google.com | Not specified in provided search results. | Less hygroscopic than Form A, stable at 15-25% relative humidity. google.com |

| Form D | 6-12. google.com | Not specified in provided search results. | Stable at 30-50% relative humidity. google.com |

| Form E | Not specified in provided search results. | Not specified in provided search results. | Stable at 55-75% relative humidity. google.com |

| Pure Fluvastatin (in a drug-drug system) | Not applicable. | 13.6270 ± 0.8127 mg/cm²·min. researchgate.net | Reference for dissolution studies. |

Co-Crystallization and Agglomeration Studies for Solid Form Modification

Modification of the solid form of Fluvastatin sodium through co-crystallization and agglomeration has been explored to improve its physical properties for pharmaceutical applications.

Co-crystallization studies have investigated drug-drug systems, such as the combination of Fluvastatin sodium with Pioglitazone Hydrochloride. mdpi.com These systems have been prepared using methods like neat grinding (NG) and liquid-assisted grinding (LAG) to create co-amorphous and eutectic solid forms. mdpi.com The formation of these new solid forms is confirmed through techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). mdpi.com These modifications can alter the dissolution profile of Fluvastatin sodium. researchgate.net For example, a co-amorphous 1:1 mixture with Pioglitazone Hydrochloride exhibited a very low intrinsic dissolution rate, indicating rapid recrystallization of the Fluvastatin. researchgate.net

Spherical agglomeration is another technique used to modify the solid form of Fluvastatin sodium. The crystallo-co-agglomeration method has been successfully used to prepare directly compressible sustained-release spherical agglomerates. japsonline.comjapsonline.com This process often involves a two-solvent system, such as acetone (B3395972) as the good solvent and acetonitrile as the poor solvent, with acetone also acting as a bridging liquid. japsonline.com Polymers like Eudragit RS100 and Eudragit RL100 are often incorporated as release-retardant polymers. japsonline.comjapsonline.com The resulting spherical agglomerates demonstrate improved micromeritic properties, such as enhanced flow and packing characteristics, as well as good mechanical strength and compressibility. japsonline.comjapsonline.com In-vitro dissolution studies of these agglomerates have shown that the process can be utilized for the sustained release of Fluvastatin sodium. japsonline.com

Table 3: Solid Form Modification of Fluvastatin Sodium

| Modification Technique | System/Components | Key Findings |

| Co-crystallization | Fluvastatin sodium and Pioglitazone Hydrochloride. mdpi.com | Formation of co-amorphous and eutectic systems. mdpi.com Altered dissolution rates, with co-amorphous forms showing very low intrinsic dissolution. researchgate.net |

| Spherical Agglomeration (Crystallo-co-agglomeration) | Fluvastatin sodium with Eudragit RS100 or Eudragit RL100. japsonline.comjapsonline.com | Production of spherical agglomerates with improved flow, packing, and compaction properties. japsonline.comjapsonline.com Enables sustained drug release. japsonline.com |

Synthetic Methodologies and Process Chemistry of Fluvastatin Sodium Hydrate

Development of Improved and Scalable Manufacturing Processes

The industrial synthesis of fluvastatin (B1673502) has undergone significant improvements to enhance efficiency and reduce costs. A notable advancement in the manufacturing process involves the condensation of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate. This is followed by a low-temperature reduction to yield 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid-1,1-dimethylethylester without the need to isolate the intermediate ketoester. acs.orgacs.org This improved process successfully addresses a critical selectivity issue in the conversion of the aldehyde to the aldol (B89426), leading to a more streamlined and cost-effective production with higher throughput. acs.orgacs.org

Further refinements have focused on large-scale production, aiming for high yield and purity. google.com One such process for large-scale manufacturing reports obtaining amorphous fluvastatin sodium with a purity exceeding 99.8% and a yield of over 90%. google.com This is achieved directly from the tert-butyl ester of fluvastatin without isolating and drying intermediate stages. google.com Continuous flow chemistry has also been applied, using a tubular reactor for the condensation step, which achieves a 98% conversion to the aldol adduct with a short residence time, eliminating intermediate isolation. smolecule.com These developments underscore the move towards more economical and efficient industrial processes for fluvastatin production. google.comorientjchem.org

| Process Improvement | Key Features | Reported Outcome | Reference |

|---|---|---|---|

| Improved Condensation and Reduction | No isolation of the intermediate ketoester. acs.org | Lower cost, higher throughput. acs.org | acs.orgacs.org |

| Large-Scale One-Pot Synthesis | Direct conversion from tert-butyl ester without intermediate isolation. google.com | Yield >90%, Purity >99.8%. google.com | google.com |

| Continuous Flow Chemistry | Condensation in a tubular reactor with precise temperature and residence time control. smolecule.com | 98% conversion to aldol adduct. smolecule.com | smolecule.com |

Chemical Synthesis of Key Indole (B1671886) Ring and Side Chain Intermediates

The synthesis of fluvastatin relies on the construction of its characteristic indole core and the chiral dihydroxyheptenoic acid side chain.

The indole ring, specifically 3-(4-fluorophenyl)-1-isopropyl-1H-indole, is a crucial intermediate. scirp.org Historically, the Fischer indole synthesis was an initial approach. beilstein-journals.org However, a Bischler–Möhlau type reaction, mediated by zinc chloride, has been employed in developmental stages. beilstein-journals.org This method uses stoichiometric amounts of aniline (B41778) to form the 3-substituted indole core early in the synthesis. beilstein-journals.org Another approach involves the Friedel-Crafts condensation of fluorobenzene (B45895) with chloroacetyl chloride, followed by condensation with N-isopropylaniline and subsequent cyclization with zinc chloride to yield the desired indole intermediate. scirp.org Palladium-catalyzed methods, such as the Larock indole synthesis, have also been proposed, offering a one-step route to 1,2,3-trisubstituted indoles from an N-alkylated 2-iodoaniline (B362364) and a disubstituted alkyne. stackexchange.com

The synthesis of the side chain often starts from simpler precursors. For instance, a key intermediate, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, is synthesized and can be carried forward. scirp.org The side chain is then constructed through reactions like an aldol-like condensation with tert-butyl acetoacetate. researchgate.net An alternative strategy for forming the side chain involves a Horner-Wadsworth-Emmons reaction. google.com This involves coupling a phosphonic acid dialkylester, which is deprotonated to a phosphonate-carbanion, with the indole-2-carbaldehyde. google.com

| Intermediate | Synthetic Method | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Indole Ring | Bischler–Möhlau type reaction | Zinc chloride | beilstein-journals.org |

| Indole Ring | Friedel-Crafts/Condensation/Cyclization | Aluminum chloride, N-isopropylaniline, Zinc chloride | scirp.org |

| Indole Ring | Larock Indole Synthesis | Palladium catalyst, N-alkylated 2-iodoaniline, disubstituted alkyne | stackexchange.com |

| Side Chain | Aldol-like Condensation | tert-butyl acetoacetate, strong base | researchgate.net |

| Side Chain | Horner-Wadsworth-Emmons Reaction | Phosphonic acid dialkylester, base, indole-2-carbaldehyde | google.com |

Stereoselective Synthesis and Enantiomeric Purity Control (e.g., (3R,5S) vs. (3S,5R) enantiomers)

Fluvastatin is administered as a racemate of the (3R,5S) and (3S,5R) enantiomers, with the (3R,5S) form being the more active inhibitor of HMG-CoA reductase. guidetopharmacology.orgebi.ac.uk Therefore, controlling the stereochemistry to produce the desired syn-diol configuration is a critical aspect of its synthesis. googleapis.com

A significant challenge is to form the 3,5-diol exclusively in the syn configuration, as the anti-diastereomer is a major impurity. googleapis.com Highly enantioselective syntheses have been developed to address this. One successful approach involves the reaction of an aldehyde with diketene (B1670635) in the presence of a titanium(IV) isopropoxide and a chiral Schiff base ligand. nih.govacs.org This method can produce either the (+) or (-) enantiomer of fluvastatin depending on the chirality of the Schiff base used. nih.gov The resulting β-hydroxy ketoesters are obtained with high enantiomeric excess (e.g., 91% ee). acs.org

Subsequent diastereoselective reduction of the keto group is crucial for establishing the final 1,3-syn-diol stereochemistry. The use of reducing agents like sodium borohydride (B1222165) in combination with diethylmethoxyborane (B30974) can achieve high diastereoselectivity, yielding the syn-diols with a syn/anti ratio of up to 99:1. google.comthieme-connect.com Recrystallization of the resulting 1,3-diol can further enhance the enantiomeric purity to over 99.9% ee for the syn-isomers. acs.org The ability to selectively produce either the syn or anti-diols is also possible by choosing the appropriate reducing agent. thieme-connect.com

The importance of enantiomeric purity is highlighted by pharmacokinetic studies, which show differences in the plasma concentrations and clearance of the (3R,5S) and (3S,5R) enantiomers after administration. researchgate.netnih.gov

| Stereoselective Step | Catalyst/Reagent System | Achieved Selectivity | Reference |

|---|---|---|---|

| Asymmetric Aldol Reaction | Ti(O-i-Pr)₄ / Chiral Schiff base ligand | Up to 91% ee for β-hydroxy ketoester. acs.org | nih.govacs.org |

| Syn-selective Reduction | Et₂BOMe / NaBH₄ | syn/anti ratio of 99:1. thieme-connect.com | google.comthieme-connect.com |

| Anti-selective Reduction | Me₄NBH(OAc)₃ | syn/anti ratio of 9:91. thieme-connect.com | thieme-connect.com |

| Purification | Recrystallization of 1,3-diol | >99.9% ee for syn-isomers. acs.org | acs.org |

One-Pot Synthesis Strategies for Enhanced Efficiency

Another patented one-pot process for large-scale production emphasizes the preparation of fluvastatin sodium in high yield and purity directly from the tert-butyl ester of fluvastatin, avoiding any intermediate isolation and drying steps. google.com These strategies are particularly valuable for industrial-scale production, where efficiency and cost-effectiveness are paramount. google.com The development of such streamlined processes represents a significant advancement in the practical synthesis of this important pharmaceutical agent. orientjchem.org

Advanced Analytical Methodologies for Fluvastatin Sodium Hydrate Research

Spectroscopic Method Development and Validation

Spectroscopic methods are fundamental in the analysis of Fluvastatin (B1673502) sodium hydrate (B1144303), offering rapid and non-destructive means of quantification and characterization.

UV-Visible Spectrophotometry and Derivative Spectroscopy Techniques

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of Fluvastatin sodium hydrate. The molecule exhibits a distinct absorption maximum, which forms the basis for its quantification.

Simple UV spectrophotometric methods have been developed and validated for the determination of this compound in bulk and pharmaceutical formulations. researchgate.netresearchgate.net One such method involves using 0.1 M sodium hydroxide (B78521) as the solvent, where this compound shows a maximum absorbance (λmax) at 304 nm. researchgate.net The method has been shown to be linear over a concentration range of 5-25 µg/mL. researchgate.net Another study utilized methanol (B129727) as the solvent and identified an absorption maximum at 306 nm. ijpsr.com The linearity in this case was established in the concentration range of 1–5 µg/mL. ijpsr.com

Derivative spectroscopy offers enhanced resolution and sensitivity by calculating the first, second, or higher-order derivatives of the absorption spectrum. This technique is particularly useful for resolving the analyte spectrum from excipient interference and for analyzing the drug in the presence of its degradation products. sphinxsai.com A third derivative (3D) spectrophotometric method has been developed to determine Fluvastatin in the presence of its acid degradate, with measurements taken at 318.6 nm, the zero-crossing point of the degradate. sphinxsai.com This method demonstrated linearity over a concentration range of 4–20 μg/mL. sphinxsai.com First and second derivative ratio techniques (¹DD and ²DD) have also been successfully applied for the same purpose. sphinxsai.com

| Method | Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r) |

| UV Spectrophotometry | 0.1 M Sodium Hydroxide | 304 | 5-25 | 0.9999 |

| UV Spectrophotometry | Methanol | 304 | 10-50 | 0.9994 |

| First-Order Derivative | Methanol | 306 | 1-5 | 0.9997 |

| Third Derivative (3D) | Not Specified | 318.6 | 4-20 | 0.9994 |

| First Derivative Ratio (¹DD) | Not Specified | 240.4, 259.4, 294.8 | 4-20 | Not Specified |

| Second Derivative Ratio (²DD) | Not Specified | 250.4, 264.2 | 4-20 | Not Specified |

Spectrofluorimetric Analysis

Spectrofluorimetry provides a highly sensitive method for the determination of this compound by measuring its native fluorescence. This technique offers an advantage in terms of selectivity and lower detection limits compared to spectrophotometry.

A sensitive spectrofluorimetric method has been developed based on measuring the native fluorescence of Fluvastatin in ethanol (B145695). sphinxsai.com The maximum fluorescence intensity is observed at an emission wavelength of 776 nm with an excitation wavelength of 258 nm. sphinxsai.com This method is linear over a concentration range of 1–10 μg/mL. sphinxsai.com Another high-throughput spectrofluorimetric assay has been developed using microwell plates, where the native fluorescence of aqueous solutions of Fluvastatin is measured. nih.gov This method demonstrated linearity over a broad concentration range of 0.2–200 µg/mL. nih.gov The effect of pH on fluorescence intensity has been studied, revealing that pH values between 2 and 9 have no significant effect, while higher pH levels (9-12) negatively impact the fluorescence. nih.gov

| Method | Solvent/Medium | Excitation λ (nm) | Emission λ (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r) |

| Spectrofluorimetry | Ethanol | 258 | 776 | 1-10 | 0.9996 |

| Microwell Spectrofluorimetric Assay | Aqueous | Not Specified | Not Specified | 0.2-200 | 0.9991–0.9996 |

Chromatographic Method Development and Validation

Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound and its related substances.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed chromatographic technique for the analysis of this compound. These methods are known for their high resolution, sensitivity, and specificity.

Several RP-HPLC methods have been developed and validated for the determination of Fluvastatin sodium in bulk drug and pharmaceutical dosage forms. researchgate.netoarjpublication.com These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer. sphinxsai.comresearchgate.netoarjpublication.com Detection is commonly performed using a UV detector at wavelengths around 234 nm, 235 nm, or 305 nm. researchgate.netoarjpublication.comresearchgate.net

One validated method uses a Hypersil ODS C18 column with a mobile phase of methanol, 20mM phosphate (B84403) buffer (pH 3.0), and acetonitrile (B52724) (5:3:2 v/v) at a flow rate of 1.2 ml/min, with detection at 235 nm. researchgate.net This method showed a retention time of approximately 7.65 minutes and was linear over a concentration range of 1 - 6 μg/ml. researchgate.net Another method employed a Zorbax C18 column with a mobile phase of methanol and water (80:20, v/v) at a flow rate of 1 mL/min and UV detection at 242 nm, using sodium benzoate (B1203000) as an internal standard. sphinxsai.com This method was linear over a concentration range of 5–50 μg/mL. sphinxsai.com

| Column | Mobile Phase | Flow Rate (mL/min) | Detection λ (nm) | Retention Time (min) | Linearity Range (µg/mL) | Internal Standard |

| Hypersil ODS C18 (150 x 4.6 mm, 5µm) | Methanol: 20mM Phosphate buffer (pH 3.0): Acetonitrile (5:3:2 v/v) | 1.2 | 235 | 7.65 | 1-6 | N/A |

| Zorbax C18 (4.6 X 250 mm, 5µm) | Methanol: Water (80:20, v/v) | 1.0 | 242 | Not Specified | 5-50 | Sodium Benzoate |

| Hypersil ODS C18 (150 x 4.6 mm, 5µm) | Methanol: 20mM Phosphate buffer (pH 3.2): Acetonitrile (55:30:15 v/v) | 1.1 | 234 | 5.5 | 3-15 | N/A |

| ODS Hypersil C18 (250×4.6 mm, 5 µm) | Methanol: 0.10 M Ammonium Acetate (70:30, v/v) | 1.0 | 305 | 3.2 | 2.0-320.0 | Simvastatin (B1681759) |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of this compound.

A validated HPTLC method has been developed for the determination of Fluvastatin sodium in bulk and capsule dosage forms. researchgate.netijpronline.com The method utilizes aluminum-backed silica (B1680970) gel 60 F254 plates as the stationary phase and a mobile phase of methanol–ethyl acetate-toluene-glacial acetic acid (3:5:1.8:0.2, v/v/v/v). researchgate.net Densitometric scanning is performed at 235 nm. researchgate.net This method effectively separates Fluvastatin sodium (Rf = 0.6) from its acid degradate (Rf = 0.75). sphinxsai.com Another HPTLC method uses a mobile phase of chloroform, hexane, methanol, and glacial acetic acid (5:5:1:1, v/v/v/v) for the separation of Fluvastatin from its acid degradate, with densitometric measurement at 304 nm. sphinxsai.com This method is linear for a concentration range of 1–10 μ g/spot . sphinxsai.com

| Stationary Phase | Mobile Phase | Detection λ (nm) | Linearity Range | Rf Value |

| Silica Gel 60 F254 | Methanol: Ethyl Acetate: Toluene: Glacial Acetic Acid (3:5:1.8:0.2, v/v/v/v) | 235 | 100-500 ng/band | 0.78 |

| Silica Gel F254 | Chloroform: Hexane: Methanol: Glacial Acetic Acid (5:5:1:1, v/v/v/v) | 304 | 1-10 µ g/spot | 0.6 |

Stability-Indicating Analytical Method Development

Stability-indicating methods are crucial for determining the intrinsic stability of a drug substance and for monitoring the quantitative changes in the drug and its degradation products over time. These methods must be able to separate the intact drug from its potential degradation products.

Several stability-indicating RP-HPLC methods have been developed for Fluvastatin sodium. oarjpublication.comresearchgate.net These methods are designed to separate Fluvastatin from degradation products generated under various stress conditions, such as acidic, basic, oxidative, and photolytic degradation. For instance, an RP-HPLC method using a Phenomenex Luna C18 column and a mobile phase of acetonitrile and 0.02M potassium phosphate buffer (50:50, v/v, pH 5.0) has been validated as stability-indicating. researchgate.net This method was used to study the kinetics of acidic and oxidative degradation, which followed apparent first-order kinetics. researchgate.net Another stability-indicating method was developed on a Hypersil ODS C18 column with a mobile phase of methanol, 20mM Phosphate buffer (pH 3.2), and acetonitrile (55:30:15 v/v). oarjpublication.com The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines. oarjpublication.com

Electrochemical Method Development and Validation (e.g., Voltammetry, Modified Carbon Paste Electrodes)

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the determination of this compound. Research has focused on the development of voltammetric and potentiometric methods, often utilizing modified electrodes to enhance selectivity and sensitivity.

Voltammetric Methods: Differential Pulse Voltammetry (DPV) has been successfully applied for Fluvastatin analysis. One study utilized a glassy carbon electrode in an HAc-NaAc buffer solution at pH 5.10. worldscientific.com A well-defined, sensitive oxidation peak for Fluvastatin was observed at approximately +0.64 V (vs. Ag/AgCl). worldscientific.com This method demonstrated a linear relationship between the peak current and Fluvastatin concentration over a range of 2.0 to 40 mg L⁻¹, with a detection limit of 0.24 mg L⁻¹. worldscientific.comijrps.com The electrochemical behavior was investigated using cyclic voltammetry, linear sweep voltammetry, and DPV to establish the reaction mechanism at the electrode surface. worldscientific.com

Modified Carbon Paste Electrodes (CPEs): To improve analytical performance, chemically modified carbon paste electrodes (CPEs) have been developed for potentiometric determination. researchgate.net These electrodes possess advantages such as ease of preparation, stable response, and low ohmic resistance. researchgate.net One approach involves creating ion-association complexes of Fluvastatin sodium (FLS) which are then incorporated into the carbon paste matrix. researchgate.net

For instance, two sensors were developed based on the ion-association of Fluvastatin with 5,6-diamino-2-thiouracil hydrochloride (DTUH) (Sensor A) and a mixture of FLS-DTUH with FLS-sodium cobaltinitrite (FLS-CoN) (Sensor B). researchgate.net Dioctylphthalate (DOPH) was found to be the most effective solvent mediator. researchgate.net These modified electrodes showed excellent Nernstian responses and were successfully used to determine Fluvastatin in pharmaceutical preparations. researchgate.net The results were comparable and, in some cases, better than those obtained by other routine methods. researchgate.net

Table 1: Performance Characteristics of Electrochemical Methods for this compound

| Parameter | Differential Pulse Voltammetry (DPV) | Modified Carbon Paste Electrode (Sensor A) | Modified Carbon Paste Electrode (Sensor B) |

| Working Electrode | Glassy Carbon Electrode worldscientific.com | FLS-DTUH Ion-Associate in DOPH researchgate.net | FLS-DTUH & FLS-CoN Ion-Associates in DOPH researchgate.net |

| Technique | Voltammetry worldscientific.com | Potentiometry researchgate.net | Potentiometry researchgate.net |

| Linear Range | 2.0–40 mg L⁻¹ worldscientific.com | 9.0×10⁻⁷– 2.5×10⁻¹ M researchgate.net | 7.3×10⁻⁷– 2.5×10⁻¹ M researchgate.net |

| Detection Limit | 0.24 mg L⁻¹ worldscientific.comijrps.com | 4.9×10⁻⁷ M researchgate.net | 2.2×10⁻⁷ M researchgate.net |

| Response Time | Not Specified | 8 seconds researchgate.net | 5 seconds researchgate.net |

| Nernstian Slope | Not Applicable | 57.78±0.4 mV/decade researchgate.net | 57.18±0.8 mV/decade researchgate.net |

Application of Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that emphasizes product and process understanding based on sound science and quality risk management. researchgate.net When applied to analytical methods (Analytical QbD or AQbD), it ensures the development of robust and reliable procedures. innovareacademics.inajpaonline.com The AQbD process begins with defining an Analytical Target Profile (ATP), which outlines the performance requirements of the method. From there, Critical Quality Attributes (CQAs)—the response variables that reflect method quality—and Critical Method Parameters (CMPs)—the input variables that can impact the CQAs—are identified and studied. conicet.gov.ar

A QbD approach was used to develop a reverse-phase high-performance liquid chromatography (RP-HPLC) method for Fluvastatin sodium. drugbank.com Design of Experiments (DoE) was employed to systematically investigate the effects of key variables. drugbank.com The study focused on three main components: buffer pH, the percentage of acetonitrile (organic step), and methanol (organic modifier). drugbank.com Statistical tools like Analysis of Variance (ANOVA) were used to evaluate the significance and interaction effects of these parameters on the CQAs, which included retention time and tailing factor. drugbank.com This systematic exploration led to the definition of a "design space," a multidimensional combination of input variables that has been demonstrated to provide assurance of quality.

Another study applied QbD to develop a UV-VIS spectrophotometric method for Fluvastatin estimation. innovareacademics.inajpaonline.com The process involved risk assessment at an early stage to identify critical parameters and defining the design space to ensure the method's robustness. innovareacademics.inajpaonline.com The stability of the method was confirmed by introducing minor variations in wavelength and solvent normality. ajpaonline.com The resulting method was proven to be rigid, robust, and efficient, reducing the likelihood of out-of-specification (OOS) results during routine quality control. innovareacademics.inajpaonline.com

Table 2: Example of QbD Application in RP-HPLC Method Development for Fluvastatin

| QbD Element | Description / Example for Fluvastatin RP-HPLC Method drugbank.com |

| Analytical Target Profile (ATP) | To develop a precise, accurate, and robust stability-indicating RP-HPLC method for the quantification of Fluvastatin sodium in bulk form. |

| Critical Quality Attributes (CQAs) | - Retention Time- Tailing Factor- Resolution |

| Critical Method Parameters (CMPs) / Factors Investigated | - Buffer pH- % Acetonitrile- % Methanol |

| Experimental Design (DoE) | A factorial design was used to study the effects of the CMPs on the CQAs. drugbank.com |

| Resulting Design Space / Optimal Conditions | - Column: Thermo Hypersil BDS RP C18 (250 × 4.6 mm, 5μ)- Mobile Phase: Buffer (pH 6.8) : Acetonitrile (60:40 v/v)- Detector: PDA at 288 nm |

Characterization of this compound Degradation Products

Understanding the degradation profile of a drug substance is a critical component of pharmaceutical development, as mandated by ICH guidelines. Forced degradation studies, where the drug is exposed to stress conditions such as acid, base, oxidation, heat, and light, are performed to identify potential degradation products and establish degradation pathways. innovareacademics.inresearchgate.net Statins as a class are known to be susceptible to hydrolysis and photolytic degradation. researchgate.net

Forced degradation studies on Fluvastatin sodium have revealed its instability under several conditions. The drug is particularly susceptible to acid hydrolysis, with one study reporting rapid degradation (about 45% per hour) in 0.1 M HCl. innovareacademics.in Base hydrolysis (0.1 M NaOH) and oxidative stress (using H₂O₂) also cause significant decomposition. innovareacademics.in In contrast, the drug shows only slight degradation under thermal and photolytic stress. innovareacademics.in

The characterization of these degradants is crucial. In acidic conditions, a primary degradation pathway involves dehydration and lactonization of the dihydroxy-heptenoic acid side chain. sphinxsai.com One acid-induced degradate was isolated and characterized using TLC, IR, ¹H-NMR, and mass spectroscopy, confirming its structure. sphinxsai.com Photodegradation studies in methanol or water have led to the identification of photoproducts using LC-MS, including the Z-isomer of Fluvastatin and another product designated FLV1. researchgate.net Other identified degradation products include the Fluvastatin anti-isomer and lactones, which can form during storage. researchgate.netgoogle.com

Table 3: Summary of Identified Fluvastatin Degradation Products

| Stress Condition | Identified Degradation Product(s) | Analytical Technique(s) Used for Characterization | Reference(s) |

| Acidic (1 N HCl, reflux) | Acid degradate (formed via dehydration and lactonization) | TLC, IR, ¹H-NMR, Mass Spectroscopy | sphinxsai.com |

| Photolytic (UV light) | Z-isomer of Fluvastatin, Photoproduct FLV1 | LC-MS | researchgate.net |

| Photocatalytic | Hydroxylated products, products from C-C and C-N bond cleavage | Mass Spectrometry | worldscientific.com |

| Storage/Accelerated Stability | Fluvastatin anti-isomer, Lactones | Not specified in detail | researchgate.netgoogle.com |

Computational and Theoretical Studies of Fluvastatin Sodium Hydrate

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For fluvastatin (B1673502), these simulations have been instrumental in elucidating its binding mechanism to HMG-CoA reductase.

Studies have shown that fluvastatin acts as a competitive inhibitor by binding to the active site of HMG-CoA reductase. This binding prevents the natural substrate, HMG-CoA, from accessing the enzyme, thereby inhibiting the rate-limiting step in cholesterol biosynthesis. drugbank.complos.org

Docking simulations of synthetic statins, including fluvastatin, cerivastatin, and rosuvastatin (B1679574), with HMG-CoA reductase have revealed that fluvastatin exhibits a high docking score, indicating a strong binding affinity. The negative value of the docking score signifies a favorable binding interaction. In one such study, fluvastatin achieved a docking score of -7.161, which was the highest among the tested synthetic statins. This strong binding is attributed to interactions with key amino acid residues in the active site of the enzyme, such as Arg590 and Asn658.

The insights gained from molecular docking contribute to understanding the structure-activity relationships of statins and can guide the design of new, more potent inhibitors. ijpsjournal.com

Table 1: Molecular Docking Scores of Synthetic Statins with HMG-CoA Reductase

| Statin | Docking Score |

|---|---|

| Fluvastatin | -7.161 |

| Cerivastatin | -5.705 |

| Rosuvastatin | -5.688 |

Data sourced from a comparative molecular docking study.

Classical Molecular Dynamics Simulations for Conformational Dynamics and Stability

Classical molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. These simulations have been used to assess the stability of the fluvastatin-HMG-CoA reductase complex and to observe the conformational changes that occur upon binding.

MD simulations, often performed for durations such as 100 nanoseconds, help to validate the binding poses predicted by molecular docking and assess the thermodynamic stability of the protein-ligand complex. researchgate.net Studies using fluvastatin as a reference drug have employed MD simulations to evaluate the stability of newly identified potential HMG-CoA reductase inhibitors. researchgate.net The analysis of the root mean square deviation (RMSD) of the protein backbone and the ligand during the simulation provides information on the stability of the complex. researchgate.net Furthermore, the root mean square fluctuation (RMSF) of individual amino acid residues can highlight the flexibility of different parts of the protein upon ligand binding. researchgate.net These simulations have confirmed the stable binding of fluvastatin within the active site of HMG-CoA reductase. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for HMG-CoA Reductase Inhibitors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For HMG-CoA reductase inhibitors, QSAR models are developed to predict the inhibitory activity of new compounds based on their molecular descriptors.

Several QSAR studies have been conducted on statins and other HMG-CoA reductase inhibitors. acs.orgmdpi.compreprints.org These models are typically built using a training set of compounds with known inhibitory activities. For instance, a three-dimensional QSAR (3D-QSAR) study using the comparative molecular field analysis (CoMFA) method was performed on a set of 35 statins and statin-like compounds. acs.org The resulting models showed good predictive power, with cross-validated coefficients (q²) up to 0.731 and regression coefficients (r²) up to 0.977. acs.org

These models help in identifying the key structural features that are important for high inhibitory activity. By analyzing the QSAR models, researchers can understand how modifications to the chemical structure of fluvastatin and other inhibitors might affect their potency. nih.gov This knowledge is invaluable for the rational design of novel HMG-CoA reductase inhibitors with potentially improved efficacy. mdpi.comresearchgate.net

Stereochemical Implications in Structure-Activity Relationship Studies

The biological activity of fluvastatin is highly dependent on its stereochemistry. Fluvastatin is administered as a racemate, a mixture of two enantiomers: the (3R,5S) and (3S,5R) forms. drugbank.comnih.gov However, it is the (3R,5S)-enantiomer that is pharmacologically active and responsible for the inhibition of HMG-CoA reductase. drugbank.com

The essential structural feature of all statins is a dihydroxyheptanoic acid moiety that is structurally similar to the HMG-CoA substrate. wikipedia.org For effective inhibition, this part of the molecule must have the correct 3R,5R stereochemistry. wikipedia.org This stereospecificity is crucial for the proper orientation and binding of the inhibitor within the enzyme's active site.

Structure-activity relationship (SAR) studies have consistently highlighted the importance of this stereochemistry for the inhibitory activity of statins. researchgate.net The specific arrangement of the hydroxyl groups in the active enantiomer allows for key interactions with the amino acid residues in the HMG-CoA reductase active site, leading to potent inhibition. The inactive enantiomer, lacking this specific spatial arrangement, does not bind as effectively and therefore does not contribute to the therapeutic effect. nih.gov

Research on Novel Drug Delivery Systems and Advanced Formulations for Fluvastatin Sodium

Microencapsulation and Microsphere Technologies

Microencapsulation has emerged as a key strategy to modulate the release of fluvastatin (B1673502) sodium. This technique involves enclosing the drug within a polymeric matrix, often utilizing biodegradable polymers to ensure biocompatibility and controlled degradation. researchgate.netmdpi.com

Biodegradable Polymers and Solvent Evaporation:

A common method for creating these microspheres is the oil-in-water (o/w) emulsification solvent evaporation technique. who.intnih.gov In this process, a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA) is dissolved in a water-immiscible organic solvent along with the drug. mdpi.comwho.int This mixture is then emulsified in an aqueous phase containing a surfactant. Subsequent evaporation of the organic solvent leads to the formation of solid microspheres with the drug encapsulated within the polymer matrix. mdpi.comwho.int

One study focused on formulating biodegradable microspheres of fluvastatin sodium using PLGA (50:50). who.int The researchers employed a 3² full factorial design to optimize the formulation by varying the drug-to-polymer ratio and stirring speed. The resulting microspheres exhibited sizes ranging from 193 to 344 µm and achieved drug entrapment efficiencies between 63.1% and 85.6%. who.intijpsdronline.com These microspheres demonstrated a sustained-release profile, with up to 23% of the drug released in the first hour and the time for 80% drug release (t80%) ranging from 3 to 9 hours. who.intijpsdronline.com

Polymer Blends:

To further tailor the release characteristics, researchers have explored the use of polymer blends. In one such study, fluvastatin sodium was microencapsulated within a matrix composed of a blend of Ethylcellulose and Hydroxypropyl methylcellulose (B11928114) K15M. researchgate.net The solvent evaporation method was again utilized for this purpose. The resulting microspheres were spherical with a smooth surface and demonstrated sustained drug release over 24 hours. researchgate.net The study found that increasing the polymer amount (from a 1:1 to a 1:7 drug-to-polymer ratio) led to an increase in the mean particle diameter from 72.48 to 129.21 µm. researchgate.net The formulation with the highest polymer concentration (FS05) exhibited the highest drug content (96.8%) and entrapment efficiency (89.97%). researchgate.net

| Formulation/Polymer | Method | Particle Size | Entrapment Efficiency (%) | Key Findings |

| PLGA (50:50) | o/w Emulsification Solvent Evaporation | 193 - 344 µm | 63.1 - 85.6 | Sustained release achieved over 3-9 hours. who.intijpsdronline.com |

| Ethylcellulose & HPMC K15M Blend | Solvent Evaporation | 72.48 - 129.21 µm | Up to 89.97 | Sustained release over 24 hours. researchgate.net |

| Polyvinylpyrrolidone (B124986) K-30 & Poloxamer 407 | Solvent Evaporation with Freeze Drying | 0.78 µm | 81.59 (optimized) | 3.58-fold improvement in dissolution within 2 hours. ijpsonline.comijpsonline.com |

Another investigation utilized a combination of polyvinylpyrrolidone K-30 and Poloxamer 407 to prepare fluvastatin sodium microspheres via a solvent evaporation technique followed by freeze-drying. ijpsonline.comijpsonline.com This approach aimed to enhance the dissolution profile of the drug. The optimized formulation, with a drug-to-polymer ratio of 1:3.496 and 3.102% Poloxamer 407, yielded microspheres with a mean diameter of 0.78 µm and an entrapment efficiency of 81.589%. ijpsonline.comijpsonline.com This formulation significantly improved the dissolution of fluvastatin sodium by 3.58-fold within the first 2 hours. ijpsonline.comijpsonline.com

Spherical Agglomeration Techniques for Enhanced Material Properties

Spherical agglomeration is another innovative technique being explored to improve the micromeritic and mechanical properties of fluvastatin sodium, making it more suitable for direct compression into tablets. The crystallo-co-agglomeration method, a type of spherical crystallization, has shown particular promise. japsonline.com

This technique involves the use of a two-solvent system: a good solvent and a poor solvent. In a study investigating this method for fluvastatin sodium, acetone (B3395972) was used as the good solvent and also acted as a bridging liquid, while acetonitrile (B52724) served as the poor solvent. japsonline.com The drug and release-retardant polymers, such as Eudragit RS100 and RL100, were dissolved in acetone and then added to the continuously stirred acetonitrile. japsonline.com This process resulted in the formation of spherical agglomerates.

The prepared agglomerates demonstrated significantly improved flow properties compared to the pure drug crystals. japsonline.com This was evidenced by a notable decrease in the Carr's index, Hausner's ratio, and angle of repose, indicating enhanced flowability and packability. japsonline.com Scanning electron microscopy revealed that the agglomerates were spherical with a smooth surface. japsonline.com Furthermore, these agglomerates exhibited higher crushing strength, indicating good mechanical strength, and improved compressibility, as shown by lower values of σ0, increased tensile strength, and reduced elastic recovery. japsonline.com

Controlled Release Systems

To overcome the limitations of conventional dosage forms, various controlled-release systems for fluvastatin sodium are under development, including pulsatile and bilayered osmotic tablets. These systems are designed to release the drug in a predetermined manner, often aligning with the body's circadian rhythms for conditions like hypercholesterolemia, where cholesterol synthesis peaks during the early morning hours. mathewsopenaccess.com

Pulsatile Release Systems:

Pulsatile drug delivery systems are designed to release the drug after a specific lag time. mathewsopenaccess.com One approach involves a "pulsincap" system, which consists of an immediate-release core tablet that is coated with a pulsatile release layer. mathewsopenaccess.com In a study on fluvastatin sodium, core tablets were prepared and then coated using a dry coating technique with polymers like HPMC (K4M, E15, E5) in varying concentrations. mathewsopenaccess.com

Another advanced system is the floating pulsatile release tablet. These tablets are formulated to remain in the stomach for an extended period and release the drug after a predetermined lag time. mathewsopenaccess.com A 3² factorial design was used to optimize these tablets, with the concentrations of HPMC K100M and sodium bicarbonate as the independent variables. mathewsopenaccess.com The results of in-vitro dissolution studies confirmed successful control over the lag phase followed by a burst release of the drug, making this system suitable for chronotherapy in managing nocturnal hypercholesterolemia. mathewsopenaccess.com

Bilayered Osmotic Tablets:

Bilayered osmotic tablets offer another sophisticated mechanism for controlled drug release, typically providing zero-order release kinetics. farmaciajournal.comresearchgate.net These tablets consist of two layers: a drug layer and a push layer, all enclosed within a semi-permeable membrane with a small orifice. farmaciajournal.comresearchgate.net As water from the gastrointestinal tract is drawn into the tablet through osmosis, the push layer swells and pushes the drug layer out through the orifice at a controlled rate. farmaciajournal.comresearchgate.net

In the development of fluvastatin sodium bilayered osmotic tablets, wet granulation was used to prepare the two layers. farmaciajournal.com The drug layer contained fluvastatin sodium, an osmotic agent (like a combination of mannitol (B672) and lactose), and a release-retardant polymer such as Polyethylene oxide (PEO) N-80. farmaciajournal.comresearchgate.net The push layer contained an osmotic agent (like sodium chloride) and a high molecular weight PEO coagulant. researchgate.net The core tablets were then coated with a semi-permeable membrane, typically made of cellulose (B213188) acetate. researchgate.net

Optimization studies revealed that a 1:3 ratio of mannitol to lactose (B1674315) in the drug layer and 75 mg of sodium chloride in the push layer provided the desired release profile. researchgate.net The release kinetics of the optimized formulation followed a zero-order model, and the drug transport mechanism was identified as anomalous (non-Fickian) transport. researchgate.net

Transdermal Delivery Systems

Transdermal delivery offers an attractive alternative to oral administration of fluvastatin sodium, as it can bypass the first-pass metabolism, avoid gastrointestinal side effects, and provide sustained drug delivery. nih.gov A promising approach in this area is the use of tailored nanovesicles, specifically spanlastics.

Spanlastics are deformable nanovesicles composed of a non-ionic surfactant (such as Span 60 or Span 80) and an edge activator (like Tween 80 or Brij 35), which imparts elasticity to the vesicles. nih.govnih.gov These elastic nanovesicles can squeeze through the narrow intercellular spaces of the stratum corneum, enhancing drug penetration into the deeper layers of the skin.

In a study focused on developing a transdermal delivery system for fluvastatin sodium, spanlastic nanovesicles (SNVs) were prepared using the thin film hydration technique. nih.govnih.gov A 2⁴ full factorial design was employed to optimize the formulation. The optimized SNVs were spherical, with a size of approximately 201.54 nm, a reasonable entrapment efficiency of 71.28%, and good skin permeation characteristics (402.55 µg/cm²). nih.govtandfonline.com These nanovesicles provided a sustained release of the drug over 8 hours. nih.gov